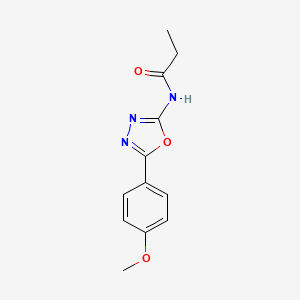![molecular formula C22H20F4N4O2 B2720442 2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251567-96-0](/img/structure/B2720442.png)
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets. The presence of an oxadiazole ring suggests that this compound might have interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the oxadiazole and piperidine rings, which may impose certain conformational constraints. The electronegative fluorine atoms could also influence the molecule’s shape through their interactions with other parts of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Antibacterial Activity
Research on compounds with similar structures has demonstrated significant antibacterial activity. For instance, a study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. They found that these compounds were moderate inhibitors, particularly effective against Gram-negative bacterial strains, with certain derivatives identified as the most active growth inhibitors across multiple bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Another study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed notable antimicrobial properties, highlighting the role of fluorine atoms in enhancing the antibacterial and antifungal potency of these compounds (Parikh & Joshi, 2014).
Cognitive Disorders and Alzheimer's Disease
Compounds with similar structures have also been explored for their potential in treating cognitive disorders and Alzheimer's disease. ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities. This compound could represent a novel approach for the treatment of schizophrenia and potentially improve cognitive efficacy in Alzheimer's disease (Liu et al., 2008).
Anti-tumor Activities
Furthermore, compounds incorporating elements of the specified chemical structure have demonstrated anti-tumor activities. Research by Hammam et al. (2005) on fluoro-substituted benzo[b]pyran showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Future Directions
properties
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-16-7-5-14(6-8-16)20-28-21(32-29-20)15-9-11-30(12-10-15)13-19(31)27-18-4-2-1-3-17(18)22(24,25)26/h1-8,15H,9-13H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGYRAIRZSOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

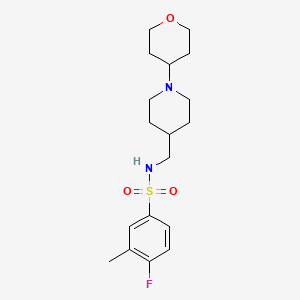
![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)

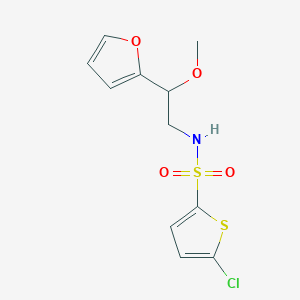

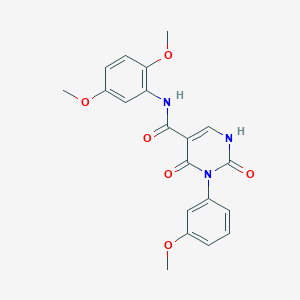

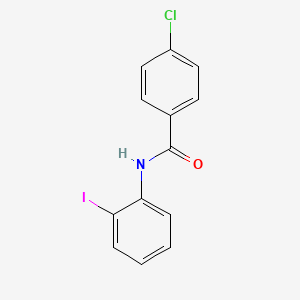
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)
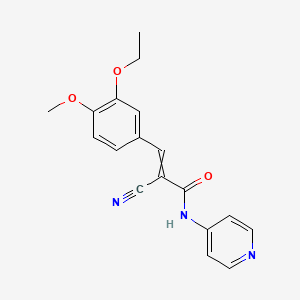
![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)
![Ethyl 2-[(3,5-dichlorophenyl)amino]acetate](/img/structure/B2720379.png)
